molecular formula C7H3BrF3NO2 B1412202 2-Bromo-3-(trifluoromethyl)isonicotinic acid CAS No. 1227579-93-2

2-Bromo-3-(trifluoromethyl)isonicotinic acid

Cat. No.: B1412202
CAS No.: 1227579-93-2
M. Wt: 270 g/mol
InChI Key: QEWUAUGXIWPVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C7H3BrF3NO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 3 of the pyridine ring are substituted with a bromine atom and a trifluoromethyl group, respectively

Scientific Research Applications

2-Bromo-3-(trifluoromethyl)isonicotinic acid has several applications in scientific research:

Safety and Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, including 2-Bromo-3-(trifluoromethyl)isonicotinic acid, have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

2-Bromo-3-(trifluoromethyl)isonicotinic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, it has been observed to interact with enzymes involved in the pyridine nucleotide cycle, affecting their function and regulation . Additionally, this compound can form complexes with proteins, altering their conformation and activity. These interactions are primarily driven by the bromine and trifluoromethyl groups, which enhance the compound’s binding affinity and specificity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes. This, in turn, impacts cellular metabolism by regulating the expression of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The bromine and trifluoromethyl groups play a critical role in these interactions by enhancing the compound’s binding affinity and specificity. For instance, this compound can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate binding . Additionally, it can interact with transcription factors or other regulatory proteins, altering their conformation and activity, which in turn affects gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These effects are likely due to the compound’s ability to modulate cell signaling pathways and gene expression over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell proliferation and differentiation . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in key metabolic pathways . For example, it can inhibit enzymes in the pyridine nucleotide cycle, leading to changes in the levels of nicotinamide adenine dinucleotide and other metabolites. Additionally, this compound can interact with cofactors, altering their availability and function in metabolic reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments . Additionally, it can bind to proteins in the cytoplasm and nucleus, affecting its localization and activity. The distribution of this compound within tissues is influenced by its binding affinity to different biomolecules, which determines its accumulation and function in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound can be localized to the mitochondria, where it can affect mitochondrial function and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(trifluoromethyl)isonicotinic acid typically involves the bromination and trifluoromethylation of isonicotinic acid derivatives. One common method includes the use of 2-trifluoromethyl-3-nitropyridine as a starting material. This compound is subjected to bromination using bromine or a brominating agent under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as acetonitrile, and the reaction mixture is heated and refluxed for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often involving the use of specialized equipment and reaction conditions to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(trifluoromethyl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinic acid derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(trifluoromethyl)isonicotinic acid is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This unique arrangement allows for selective interactions in chemical reactions and biological systems, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-bromo-3-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-5-4(7(9,10)11)3(6(13)14)1-2-12-5/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWUAUGXIWPVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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